molecular formula C27H30N2O5S B11246180 6-tert-butyl-N-(2-ethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(2-ethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246180
M. Wt: 494.6 g/mol
InChI Key: DTPQNNZWJXZGOV-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as benzenesulfonyl, tert-butyl, and ethoxyphenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine ring using benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Substitution with Tert-Butyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using tert-butyl halides and ethoxyphenyl halides, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyl or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other benzoxazine derivatives, such as:

    4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Similar structure but lacks the ethoxyphenyl group.

    4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C27H30N2O5S/c1-5-33-23-14-10-9-13-21(23)28-26(30)25-18-29(35(31,32)20-11-7-6-8-12-20)22-17-19(27(2,3)4)15-16-24(22)34-25/h6-17,25H,5,18H2,1-4H3,(H,28,30)

InChI Key

DTPQNNZWJXZGOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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